phenyl 3-methyl-4-nitrobenzoate
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Overview
Description
Phenyl 3-methyl-4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenyl group attached to a benzoate moiety, which is further substituted with a methyl group at the 3-position and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 3-methyl-4-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methylbenzoate followed by esterification. The nitration step typically involves the reaction of methylbenzoate with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The resulting nitrobenzoate is then subjected to esterification with phenol in the presence of a catalyst like sulfuric acid or hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration and esterification steps are optimized for high yield and purity, with careful control of reaction temperatures and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-methyl-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-methyl-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-methyl-4-nitrobenzoic acid and phenol.
Scientific Research Applications
Phenyl 3-methyl-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl 3-methyl-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis to release active intermediates. These interactions can affect cellular pathways and enzyme activities, making the compound of interest in biochemical studies .
Comparison with Similar Compounds
Phenyl 3-methyl-4-nitrobenzoate can be compared with other nitrobenzoate esters such as:
- Methyl 3-nitrobenzoate
- Ethyl 4-nitrobenzoate
- Phenyl 4-nitrobenzoate
These compounds share similar structural features but differ in their substituents and reactivity. This compound is unique due to the presence of both a methyl and a nitro group, which can influence its chemical behavior and applications .
Properties
IUPAC Name |
phenyl 3-methyl-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-10-9-11(7-8-13(10)15(17)18)14(16)19-12-5-3-2-4-6-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYWEMLNHFDJBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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